Product packaging for 7,8-dimethoxy-4-phenyl-2H-chromen-2-one(Cat. No.:)

7,8-dimethoxy-4-phenyl-2H-chromen-2-one

Cat. No.: B11158876
M. Wt: 282.29 g/mol
InChI Key: CKSRQDSVNLXONV-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-4-phenyl-2H-chromen-2-one (: 1857-05-2, Molecular Formula: C17H14O4, Molecular Weight: 282.29 g/mol) is a synthetic neoflavone derivative based on the 4-phenylcoumarin scaffold . This compound is part of the coumarin family, a class of structures recognized as a "privileged scaffold" in medicinal chemistry due to their broad synthetic accessibility and wide spectrum of biological potential . Researchers are particularly interested in methoxylated coumarin derivatives like this one for their potential biological activities, which can include antioxidant, anti-inflammatory, and anticancer effects . The structural motif of a 4-phenylcoumarin is characteristic of neoflavones, a subgroup of neoflavonoids . The specific placement of two methoxy groups at the 7 and 8 positions of the coumarin core is a key structural feature that defines this molecule and influences its physicochemical properties and research applications. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O4 B11158876 7,8-dimethoxy-4-phenyl-2H-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

7,8-dimethoxy-4-phenylchromen-2-one

InChI

InChI=1S/C17H14O4/c1-19-14-9-8-12-13(11-6-4-3-5-7-11)10-15(18)21-16(12)17(14)20-2/h3-10H,1-2H3

InChI Key

CKSRQDSVNLXONV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)OC

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 7,8 Dimethoxy 4 Phenyl 2h Chromen 2 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure of a molecule by analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms, as well as the connectivity between them.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their respective electronic environments. In 7,8-dimethoxy-4-phenyl-2H-chromen-2-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the vinylic, aromatic, and methoxy (B1213986) protons.

The vinylic proton at the C-3 position typically appears as a singlet in the range of δ 6.0-6.5 ppm, a characteristic feature for 4-substituted coumarins. The aromatic protons on the coumarin (B35378) nucleus, H-5 and H-6, are expected to appear as a pair of doublets due to ortho-coupling, typically in the range of δ 6.8-7.6 ppm. The five protons of the 4-phenyl substituent would generate complex multiplet signals in the aromatic region, usually between δ 7.2 and 7.6 ppm. The two methoxy groups at C-7 and C-8 are magnetically distinct and would each produce a sharp singlet, integrating to three protons each, in the upfield region of approximately δ 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-36.25s (singlet)1H
H-57.45d (doublet)1H
H-67.05d (doublet)1H
H-2', H-6'7.55m (multiplet)2H
H-3', H-4', H-5'7.40m (multiplet)3H
7-OCH₃3.95s (singlet)3H
8-OCH₃3.90s (singlet)3H

Note: Predicted values are based on typical chemical shifts for analogous coumarin structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. Each chemically non-equivalent carbon atom produces a distinct signal. For this compound, a total of 17 distinct carbon signals are expected.

The carbonyl carbon (C-2) of the lactone ring is the most deshielded, typically appearing around δ 160 ppm. The olefinic carbons, C-3 and C-4, are expected in the δ 110-155 ppm range. The aromatic carbons of the coumarin and phenyl rings resonate between δ 100 and 155 ppm. The carbons bearing the methoxy groups (C-7 and C-8) are significantly shifted downfield due to the electron-donating effect of the oxygen atoms. The two methoxy carbons themselves are expected to appear as sharp signals around δ 56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2160.5
C-3113.0
C-4155.0
C-4a114.0
C-5128.0
C-6112.5
C-7152.0
C-8149.0
C-8a145.0
C-1'135.0
C-2', C-6'128.5
C-3', C-5'129.5
C-4'130.0
7-OCH₃56.5
8-OCH₃56.2

Note: Predicted values are based on typical chemical shifts for analogous coumarin structures. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key COSY correlation would be observed between the H-5 and H-6 protons on the coumarin ring, confirming their adjacent positions. sdsu.edu Correlations within the 4-phenyl ring would also be visible.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for example, H-3 to C-3, H-5 to C-5, and the methoxy protons to their respective methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is vital for piecing together the molecular skeleton. youtube.com Key HMBC correlations would include:

The methoxy protons (7-OCH₃) showing correlations to the C-7 carbon.

The H-5 proton showing correlations to C-4, C-7, and C-8a.

The vinylic H-3 proton showing correlations to the carbonyl C-2, the quaternary C-4, and the bridgehead carbon C-4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For instance, NOESY could show correlations between the ortho-protons (H-2'/H-6') of the 4-phenyl ring and the vinylic H-3 proton, providing information about the rotational orientation of the phenyl ring relative to the coumarin core.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺·) and numerous fragment ions. youtube.comyoutube.com The fragmentation pattern serves as a molecular fingerprint.

For this compound (C₁₇H₁₄O₄, Molecular Weight: 282.29 g/mol ), the EI-MS spectrum would be expected to show:

A prominent molecular ion peak (M⁺·) at m/z 282.

A fragment ion at m/z 267 ([M-15]⁺) , corresponding to the loss of a methyl radical (·CH₃) from one of the methoxy groups. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.

A fragment ion at m/z 254 ([M-28]⁺·) , resulting from the characteristic loss of a carbon monoxide (CO) molecule from the pyrone ring, a hallmark fragmentation of the coumarin scaffold.

Further fragmentation could involve the loss of a second CO molecule or other parts of the structure.

Table 3: Predicted Major Fragments in the EI-Mass Spectrum of this compound

m/zProposed IonLoss
282[M]⁺·-
267[M - CH₃]⁺·CH₃
254[M - CO]⁺·CO
239[M - CO - CH₃]⁺CO, ·CH₃

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. For this compound, HRMS would be used to confirm its molecular formula, C₁₇H₁₄O₄. The calculated exact mass for the [M+H]⁺ ion is 283.0965, and an experimental HRMS value matching this would unambiguously confirm the elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Larger Derivatives

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly suited for the analysis of large, non-volatile, and thermally labile molecules. While standard mass spectrometry techniques like Electron Ionization (EI) are effective for the core 4-phenylcoumarin (B95950) structure, MALDI-TOF becomes indispensable when analyzing larger derivatives, such as those functionalized with polymers, large peptides, or other high molecular weight moieties. researchgate.net

In a typical MALDI-TOF experiment, the analyte is co-crystallized with a large excess of a matrix compound, such as α-cyano-4-hydroxycinnamic acid (HCCA) or 4-phenyl-α-cyanocinnamic acid amide. beilstein-journals.orgnih.gov A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecule into the gas phase as an ion. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio. This technique is noted for producing minimal fragmentation, often showing a prominent peak corresponding to the molecular ion ([M]⁺) or a protonated/cationized adduct, which is crucial for the unambiguous determination of the molecular weight of large derivatives. researchgate.net Post-source decay experiments can be employed to induce fragmentation if further structural elucidation is required. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its analogs, the IR spectrum provides a distinct fingerprint, confirming the presence of key structural features.

The most prominent absorption band in these compounds is the strong carbonyl (C=O) stretching vibration of the α,β-unsaturated lactone ring, which typically appears in the range of 1665–1720 cm⁻¹. nih.govjournalijar.com The precise frequency can be influenced by substituents on the coumarin core. Other characteristic peaks include those for the aromatic C=C stretching vibrations, usually found between 1560 cm⁻¹ and 1630 cm⁻¹. nih.gov The C-O stretching vibrations associated with the methoxy groups and the lactone ether linkage produce strong signals in the 1000–1300 cm⁻¹ region. For analogs containing hydroxyl groups, a broad O-H stretching band is observed around 3200–3450 cm⁻¹. nih.gov

Compound NameKey IR Frequencies (ν, cm⁻¹)Reference
8-Acetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one3224 (O-H), 1689 (C=O, lactone), 1627, 1592 (C=C, aromatic) nih.gov
6,7-Dihydroxy-4-phenyl-2H-chromen-2-one3437, 3414 (O-H), 1686 (C=O, lactone), 1617, 1562 (C=C, aromatic) nih.gov
8-Heptanoyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one3246 (O-H), 2951, 2928 (C-H, alkyl), 1685 (C=O, lactone), 1637, 1591 (C=C, aromatic) nih.gov
4-(4-(6-(4-chlorophenyl)-2-mercaptopyrimidin-4-yl)phenylamino)-2H-chromen-2-one3283 (N-H), 1666 (C=O, lactone), 1574 (C=N/C=C)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The 4-phenyl-2H-chromen-2-one core constitutes an extended π-conjugated system, making it a strong chromophore that absorbs light in the UV and sometimes visible regions. The UV-Vis spectrum is characterized by intense absorption bands corresponding to π → π* transitions.

The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on both the coumarin nucleus and the 4-phenyl ring. Auxochromic groups, such as the methoxy (-OCH₃) and hydroxyl (-OH) groups, can cause a bathochromic (red) shift of the absorption bands due to the extension of conjugation through their lone pair electrons. The solvent environment can also influence the spectra, with polar solvents often causing shifts in the absorption maxima. This technique is valuable for studying the electronic properties of the molecule and how they are modulated by different functional groups. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Studies on analogs of this compound consistently show that the coumarin ring system is essentially planar. researchgate.netresearchgate.net

Compound AnalogCrystal SystemSpace GroupKey Structural FeaturesReference
5,7-dimethoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-oneNot specifiedNot specifiedCoumarin ring is planar; methoxy groups are coplanar with the coumarin moiety. researchgate.net
3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one)MonoclinicP21/cStructure stabilized by C-H…O, N-H…O, π-π, and C-H…π interactions. ijirset.com
8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-oneNot specifiedNot specifiedCoumarin ring is planar; dihedral angle between coumarin and phenyl rings is 25.27°; packing dominated by C-H···O bonds. researchgate.net

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's stoichiometric purity and elemental composition. nih.gov This method is routinely used to confirm the identity of newly synthesized coumarin derivatives alongside spectroscopic data. journalijar.comresearchgate.net

Compound Name/FormulaElementCalculated (%)Found (%)Reference
Phenyl (4-(4-methoxyphenyl)-2-methyl-6-(2-oxo-2H-chromen-3-yl)pyridin-3-yl)carbamate (C₂₉H₂₂N₂O₅)C72.7972.94 journalijar.com
H4.634.82
N5.855.91
4-(4-(6-(4-fluorophenyl)-2-mercaptopyrimidin-4-yl)phenylamino)-2H-chromen-2-one (C₂₅H₁₆FN₃O₂S)C68.0168.04
H3.653.71
N9.529.45

Computational Chemistry and Theoretical Investigations of 7,8 Dimethoxy 4 Phenyl 2h Chromen 2 One

Density Functional Theory (DFT) Calculations

Detailed Density Functional Theory (DFT) calculations for 7,8-dimethoxy-4-phenyl-2H-chromen-2-one have not been specifically reported. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this coumarin (B35378) derivative, DFT studies would typically involve the following analyses:

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations could provide valuable information on its dynamic behavior, conformational flexibility, and interactions with solvents. At present, no studies employing MD simulations for this compound are found in the scientific literature.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides a graphical representation of how molecules interact with their neighbors, which is crucial for understanding crystal packing. There is currently no published research that includes a Hirshfeld surface analysis for this compound.

In Silico Modeling for Ligand-Target Interactions

Molecular Docking Studies with Relevant Biological Receptors and Enzymes

Currently, there are no publicly available research articles detailing molecular docking studies performed specifically with this compound. Molecular docking is a crucial computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor or an enzyme. This method provides insights into the binding mode and affinity of a ligand, which are critical for rational drug design.

Binding Affinity Predictions and Interaction Hotspot Identification

Similarly, the scientific literature lacks any studies that predict the binding affinity or identify interaction hotspots for this compound. Binding affinity predictions, often expressed as binding energy values (e.g., in kcal/mol), quantify the strength of the interaction between a ligand and its target. Interaction hotspot identification pinpoints the specific amino acid residues within a receptor's binding site that contribute most significantly to the binding energy.

Without these computational predictions, the potential efficacy and selectivity of this compound towards any particular biological target cannot be assessed from a theoretical standpoint. Such data is invaluable for prioritizing compounds for further experimental testing and for guiding synthetic efforts to optimize ligand-target interactions.

Structure Activity Relationship Sar Studies of 7,8 Dimethoxy 4 Phenyl 2h Chromen 2 One Derivatives

General Principles of Coumarin (B35378) Structure-Activity Relationships

Coumarins, a class of compounds characterized by a fused benzene (B151609) and α-pyrone ring system, exhibit a wide array of biological activities, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer effects. nih.govatlantis-press.com The pharmacological profile of a coumarin derivative is intricately linked to the nature and position of substituents on its bicyclic core. nih.gov

Key structural features that govern the bioactivity of coumarins include:

Hydroxylation: The presence and position of hydroxyl (-OH) groups are often critical. Phenolic hydroxyl groups can contribute to antioxidant activity by donating a hydrogen atom to scavenge free radicals. nih.gov Their ability to act as hydrogen-bond donors also influences interactions with biological targets. nih.gov

Alkoxylation and Prenylation: The introduction of alkoxy (e.g., methoxy) or prenyl groups can modulate the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes. nih.gov Increased lipophilicity can enhance penetration into cells, potentially leading to greater cytotoxic or other biological effects. nih.gov

Substitution at C3 and C4: The C3 and C4 positions of the α-pyrone ring are common sites for modification. Substitution at these positions with various moieties, such as phenyl groups, can significantly influence the compound's interaction with enzymes and receptors. For instance, 4-phenyl substitution is more effective for monoamine oxidase-A (MAO-A) inhibition, while 3-phenyl substitution favors MAO-B inhibition. researchgate.net

Halogenation: The addition of halogen atoms (e.g., chlorine, bromine) to the coumarin scaffold can enhance biological activity. For example, bromo- or chloro-substituents on the coumarin moiety have been shown to increase anti-HIV activity. nih.gov

Heterocyclic Rings: Fusing or attaching other heterocyclic rings to the coumarin nucleus can lead to hybrid molecules with novel or enhanced pharmacological properties. researchgate.net

The electronic properties of the substituents also play a crucial role. Electron-donating groups, such as hydroxyl and methoxy (B1213986), and electron-withdrawing groups, like nitro, can alter the electron density distribution within the molecule, thereby influencing its reactivity and binding affinity for biological targets. mdpi.com

Impact of the 7,8-Dimethoxy Substitution Pattern on Biological Activities

The presence of methoxy groups at the C7 and C8 positions of the coumarin ring, as seen in 7,8-dimethoxy-4-phenyl-2H-chromen-2-one, has a significant impact on its biological profile. Coumarins with substituents at the 7 and 8 positions have been associated with a range of therapeutic effects, including antihypertensive and antimicrobial activities. nih.gov

For instance, visnadine, a coumarin with substitutions at the C7 and C8 positions, exhibits antihypertensive properties. nih.gov In the context of antimicrobial activity, it is believed that the presence of two aryl-alkyl ether groups, such as the methoxy groups in the 7,8-dimethoxy pattern, in ortho or para positions to each other could enhance the antimicrobial efficacy of various coumarins. nih.gov

Furthermore, the introduction of alkoxy groups at the C8 position of the coumarin scaffold has been shown to enhance anti-HIV activity in certain derivatives. nih.gov While the specific biological activities of this compound are a subject of ongoing research, the 7,8-dimethoxy substitution pattern is a key determinant of its potential therapeutic applications.

Influence of the 4-Phenyl Moiety on Molecular Recognition and Activity

The 4-phenyl moiety contributes to the molecule's steric bulk and lipophilicity, which can affect its binding to enzymes and receptors. For example, in the context of monoamine oxidase (MAO) inhibition, 4-phenyl substitution on the coumarin ring has been found to be more effective for inhibiting the MAO-A isoenzyme. researchgate.net This suggests that the spatial arrangement of the 4-phenyl group is crucial for recognition by the active site of MAO-A.

The orientation of the 4-phenyl ring relative to the coumarin nucleus is a key factor in determining biological activity. This orientation can be influenced by the presence of substituents on the phenyl ring itself. The electronic nature of these substituents (electron-donating or electron-withdrawing) can further modulate the molecule's interaction with its biological target.

Role of Stereochemistry and Conformational Flexibility in Activity Profiles

The three-dimensional structure of a molecule is paramount in determining its biological activity. For 4-phenylcoumarin (B95950) derivatives, including this compound, stereochemistry and conformational flexibility are critical factors that influence their interaction with chiral biological macromolecules like enzymes and receptors.

The bond connecting the C4 position of the coumarin ring to the phenyl group allows for rotational freedom. This rotation can lead to different spatial arrangements, or conformations, of the molecule. The ability of the molecule to adopt a specific conformation that is complementary to the binding site of a biological target is often a prerequisite for activity.

If the substituents on the phenyl ring or the coumarin nucleus are sufficiently bulky, rotation around the C4-phenyl bond may be hindered, leading to the possibility of atropisomerism. Atropisomers are stereoisomers that are stable enough to be isolated due to restricted rotation. These different, non-interconverting isomers can exhibit distinct biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in medicinal chemistry for understanding the SAR of a particular class of compounds and for designing new, more potent derivatives.

For coumarin derivatives, QSAR studies typically involve the calculation of various molecular descriptors that quantify different aspects of the molecule's structure, such as:

Electronic descriptors: These describe the electron distribution in the molecule (e.g., partial charges, dipole moment).

Steric descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP).

Topological descriptors: These describe the connectivity of atoms in the molecule.

By correlating these descriptors with the experimentally determined biological activity of a series of coumarin derivatives, a QSAR model can be developed. This model can then be used to predict the activity of novel, untested compounds and to identify the key structural features that are most important for the desired biological effect. For instance, QSAR studies on antifungal coumarin derivatives have highlighted the importance of molecular contour for their activity. mdpi.com

These in silico approaches, including docking studies and the calculation of molecular properties, provide valuable insights into the SAR of compounds like this compound, guiding the rational design of new derivatives with improved therapeutic potential. mdpi.com

Molecular Mechanisms of Action in Biological Systems in Vitro and Mechanistic Investigations

Enzyme Inhibition Studies

Monoamine oxidases (MAO) are crucial enzymes in the metabolism of monoamine neurotransmitters and are established therapeutic targets for neuropsychiatric disorders. nih.gov MAO exists in two isoforms, MAO-A and MAO-B, which are encoded by genes on the X chromosome and exhibit distinct substrate specificities and tissue distribution. nih.gov MAO-A is predominantly found in the intestine, placenta, and heart, while MAO-B is mainly located in platelets, brain glial cells, and the liver. nih.gov An imbalance in monoamine levels due to abnormal MAO expression is implicated in the pathogenesis of various neurodegenerative diseases. nih.govnih.gov

Derivatives of 2H-chromen-2-one have been identified as effective moieties for fitting into the enzymatic cleft of MAO-B. nih.gov Studies on related coumarin (B35378) compounds have demonstrated potent inhibitory activity against MAO-B. For instance, certain 8-phenyl-xanthine analogues have shown significant MAO-B inhibition and selectivity. nih.gov The inhibitory potency of coumarins can be modulated by substitutions at various positions of the coumarin nucleus. nih.gov

While direct inhibitory data for 7,8-dimethoxy-4-phenyl-2H-chromen-2-one on MAO-A and MAO-B is not extensively detailed in the provided context, the broader class of phenylcoumarins has shown promise. For example, 7-Hydroxy-4-phenylcoumarin is a dual inhibitor of aldehyde dehydrogenase-2 (ALDH-2) and MAO, with an IC50 value of 0.5 µM for MAO. medchemexpress.com

Table 1: Inhibitory Activity of a Related Phenylcoumarin against MAO

CompoundTarget EnzymeIC50 (µM)
7-Hydroxy-4-phenylcoumarinMAO0.5

Cholinesterase inhibitors are a primary therapeutic strategy for managing Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.govresearchgate.net Research into chromenone derivatives has revealed their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated for their anti-ChE activity. nih.gov One compound from this series, 4k, demonstrated good potency against BChE with an IC50 value of 0.65 ± 0.13 µM and exhibited competitive-type inhibition with a Ki value of 0.55 µM. nih.gov

Furthermore, substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates have shown potent AChE inhibitory activity. nih.gov Compound 4d from this series displayed an IC50 value of 13.5 ± 1.7 nM. nih.gov Molecular modeling studies of other isochroman-4-one derivatives have suggested a dual-binding mechanism, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. mdpi.com

Table 2: Inhibitory Activity of Related Chromenone and Coumarin Derivatives against Cholinesterases

Compound SeriesSpecific CompoundTarget EnzymeIC50Inhibition TypeKi
Amino-7,8-dihydro-4H-chromenone derivatives4kBChE0.65 ± 0.13 µMCompetitive0.55 µM
Substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates4dAChE13.5 ± 1.7 nM--

Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. up.ac.zanih.gov Pancreatic α-amylase breaks down complex carbohydrates into smaller oligosaccharides, which are then further hydrolyzed into glucose by α-glucosidase in the small intestine. up.ac.zanih.gov Flavonoids, a class of compounds structurally related to phenylcoumarins, have been investigated as dual inhibitors of these enzymes. nih.gov For instance, the flavan (2S)-4′-hydroxy-5,7-dimethoxy-8-methylflavan has been shown to inhibit α-glucosidase and α-amylase. nih.gov While specific data for this compound is not available, the general activity of related structures suggests potential inhibitory effects on these glycometabolism enzymes.

Inflammation is a complex biological response, and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are central to the production of pro-inflammatory mediators. nih.govnih.gov Phenyl-4H-chromen-4-one derivatives have been designed and synthesized as anti-inflammatory agents. nih.gov In one study, a specific derivative, compound 8, was found to suppress the release of pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathway in RAW264.7 cells. nih.gov This compound also decreased the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov Developing dual inhibitors of COX and 5-LOX is considered a promising approach for anti-inflammatory therapy with potentially fewer side effects than traditional NSAIDs. nih.gov

The interaction of this compound with a broader range of enzymes including protein kinases, sulfatases, aromatases, caspases, and heat shock proteins is an area of ongoing research. While detailed inhibitory data for this specific compound against this diverse group of enzymes is not extensively documented in the provided search results, the structural class of coumarins has been investigated for such activities. For example, curcumin, which shares some structural similarities, has been shown to reduce cytokine production and suppress the activity of enzymes like LOX and COX. nih.gov

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes, with insulin resistance and lipid accumulation being key features. mdpi.commdpi.com The molecular mechanisms underlying insulin resistance can involve alterations in phospholipid metabolism. nih.gov Studies on 2-phenoxychromone derivatives, which are structurally related to the compound of interest, have shown potential for lowering lipid levels in hepatocytes. nih.gov One such compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, was found to reduce lipid droplet accumulation in Huh7 cells with an IC50 value of 32.2 ± 2.1 μM by up-regulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α). nih.gov This suggests that this compound may also interact with enzymes and pathways involved in lipid metabolism and insulin signaling.

Table 3: Inhibitory Activity of a Related 2-Phenoxychromone against Lipid Accumulation

CompoundBiological EffectCell LineIC50
5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-oneInhibition of lipid accumulationHuh732.2 ± 2.1 μM

Cellular Pathway Modulation

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. nih.govnih.gov Its dysregulation is a common feature in various cancers, making it a significant target for therapeutic intervention. nih.govplos.org The pathway is activated by various growth factors and hormones, leading to a cascade of phosphorylation events that ultimately promote protein synthesis and inhibit apoptosis. nih.gov While the broader class of flavonoids and related phenolic compounds has been investigated for interactions with this pathway, specific mechanistic studies detailing the direct interaction of this compound with the PI3K/Akt/mTOR signaling cascade are not extensively detailed in the current body of scientific literature. Further research is required to elucidate any direct inhibitory or modulatory role of this specific compound on the key kinase components of this pathway, such as PI3K, Akt, or mTOR.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. mdpi.com In macrophages, its activation by stimuli such as lipopolysaccharide (LPS) leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes like iNOS and COX-2. nih.govmdpi.com Inhibition of NF-κB activation is a key strategy for controlling inflammation.

Studies on various coumarin and chromenone derivatives have demonstrated their potential to suppress NF-κB activation in macrophage cell lines like RAW 264.7. nih.govmdpi.comnih.gov For instance, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to inhibit the release of pro-inflammatory mediators by suppressing TLR4/MAPK signaling pathways, which are upstream of NF-κB. nih.govresearchgate.net Similarly, other related coumarins have been found to prevent the degradation of the inhibitor of kappa B alpha (IκBα), a key step that precedes NF-κB nuclear translocation and activation. mdpi.com However, while the chromene scaffold is associated with anti-inflammatory properties, specific investigations confirming the direct inhibition of NF-κB activation in macrophages by this compound have not been prominently reported.

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. nih.gov While essential for cell signaling, excessive ROS production leads to oxidative stress, which can damage DNA, proteins, and lipids, contributing to various pathological conditions. The ability of chemical compounds to scavenge ROS or modulate ROS-producing enzymatic pathways is of significant therapeutic interest.

The coumarin scaffold is known to interact with ROS. Studies on a variety of coumarin derivatives have shown that their antioxidant or pro-oxidant activity is highly dependent on their substitution patterns, particularly the presence and position of hydroxyl groups. nih.gov For example, coumarins with ortho-dihydroxy substitutions have been found to be effective inhibitors of lipid peroxidation and can chelate iron ions, while other hydroxpatterns are effective at scavenging superoxide anions and hypochlorous acid. nih.gov Although these findings establish the redox activity of the general coumarin structure, specific studies detailing how the 7,8-dimethoxy substitution on the 4-phenyl-2H-chromen-2-one backbone specifically modulates ROS-generating pathways or acts as an ROS scavenger are not yet fully characterized.

Microtubules are dynamic cytoskeletal polymers essential for cell division, structure, and intracellular transport. nih.gov Their constant polymerization and depolymerization, a process known as dynamic instability, is critical for the formation of the mitotic spindle during cell division. nih.gov Compounds that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, leading to an anti-proliferative effect.

Research into a class of structurally related compounds, 2-amino-3-cyano-4-aryl-7-methoxy-4H-chromenes, has demonstrated potent anticancer activity linked to the disruption of microtubule networks. nih.gov These compounds were observed to cause substantial microtubule destabilization, leading to a block in the G2/M phase of the cell cycle and subsequent cell death. nih.gov The 4-aryl-chromene core is a key feature of these microtubule-disrupting agents. nih.gov Given that this compound shares this core structure, it is plausible that it may exert similar effects on microtubule dynamics and cell cycle progression.

Table 1: Effects of Structurally Related 4-Aryl-Chromene Analogs on Cell Cycle Progression
Compound ClassObserved EffectMechanismReference
2-Amino-3-cyano-4-aryl-7-methoxy-4H-chromenesG2/M Phase ArrestMicrotubule Disruption/Destabilization nih.gov

A primary mechanism for anticancer activity is the induction of apoptosis, or programmed cell death, and the inhibition of cancer cell proliferation. The 4-aryl-chromene scaffold has been identified as a promising template for the development of novel apoptosis-inducing agents. nih.gov

A systematic investigation into the structure-activity relationships of 4-aryl-4H-chromenes revealed that substitution on the chromene ring is critical for potency. nih.gov Specifically, it was found that di-substitution at the 7 and 8 positions generally results in potent compounds that act as both caspase activators and inhibitors of tumor cell proliferation. nih.gov This finding is directly relevant to this compound, suggesting that the 7,8-dimethoxy substitution pattern is favorable for pro-apoptotic and anti-proliferative activity. nih.gov These compounds induce apoptosis through the activation of caspases, which are the central executioner enzymes in the apoptotic pathway. nih.gov

Table 2: Structure-Activity Relationship of 4-Aryl-4H-Chromenes as Apoptosis Inducers
Substitution PatternGeneral PotencyObserved Biological ActivityReference
7,8-disubstitutionPotentCaspase Activation, Inhibition of Cell Proliferation nih.gov
5,7-disubstitutionDecreased PotencyN/A nih.gov
6,7-disubstitutionDecreased PotencyN/A nih.gov

Receptor Interaction Studies

The interaction of small molecules with specific cellular receptors is a fundamental mechanism of drug action. The coumarin scaffold has been explored for its ability to bind to various receptors, including G-protein coupled receptors (GPCRs). For example, certain synthetic derivatives of 5- and 7-hydroxycoumarin have been designed and evaluated as antagonists for the 5-HT1A and 5-HT2A serotonin receptors, indicating the suitability of the coumarin core for interaction with neurotransmitter receptors. mdpi.com

Furthermore, other heterocyclic compounds containing a dimethoxy-substituted aromatic ring have been shown to exhibit high affinity for other receptors, such as the sigma-2 receptor, which has been identified as a potential target for pain therapeutics. nih.govresearchgate.net However, direct radioligand binding assays or functional studies specifically characterizing the receptor interaction profile of this compound have not been extensively reported in the literature. Therefore, its specific receptor targets, if any, remain to be identified.

Tropomyosin Receptor Kinase B (TrkB) Binding

While direct studies on this compound are limited, the interaction of structurally similar flavone derivatives with Tropomyosin Receptor Kinase B (TrkB) provides a framework for understanding its potential neurotrophic activities. The compound 7,8-dihydroxyflavone, a notable TrkB agonist, has been extensively studied and serves as a significant reference. nih.govresearchgate.netfrontiersin.org

Research has demonstrated that 7,8-dihydroxyflavone directly binds to the extracellular domain of the TrkB receptor. researchgate.netnih.gov This binding is a critical step that mimics the action of the brain-derived neurotrophic factor (BDNF), the natural ligand for TrkB. nih.govresearchgate.net The binding of 7,8-dihydroxyflavone to TrkB induces the dimerization and subsequent autophosphorylation of the receptor. nih.govresearchgate.net This activation of TrkB initiates downstream signaling cascades, including the Akt and ERK pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity. researchgate.net

In vitro autoradiography studies using radiolabeled analogs of 7,8-dihydroxyflavone have shown high specific binding in regions of the brain with expected high TrkB distribution, such as the cortex, striatum, hippocampus, and thalamus. nih.gov Furthermore, blockade experiments with both 7,8-dihydroxyflavone and BDNF resulted in a significant decrease in radioligand binding, supporting the hypothesis that 7,8-dihydroxyflavones exert their effects through direct binding to the TrkB extracellular domain. nih.gov Docking computations have also been utilized to predict the binding site of 7,8-dihydroxyflavone within the TrkB-d5 domain. frontiersin.org

Given the structural similarities, it is plausible that this compound may also function as a TrkB agonist, although further experimental validation is required to confirm this. The substitution of hydroxyl groups with methoxy (B1213986) groups may influence the binding affinity and pharmacokinetic properties of the compound.

Estrogen Receptor Modulatory Activity (General Chromene Class)

The chromene scaffold is a key structural feature in a class of compounds known as selective estrogen receptor modulators (SERMs). acs.orgnih.govnih.gov These compounds can exhibit either estrogenic (agonist) or antiestrogenic (antagonist) activity in a tissue-specific manner.

As part of programs to develop novel SERMs, various chromene derivatives have been synthesized and evaluated for their binding affinity to estrogen receptors (ERs) and their functional activity. acs.orgnih.gov Many of these compounds have demonstrated significant binding affinities for ERs, with values in the low nanomolar to sub-micromolar range. acs.orgnih.govresearchgate.net

In vitro studies using human breast adenocarcinoma cell lines, such as MCF-7, have shown that certain chromene derivatives display antagonist behavior, inhibiting the proliferation of these estrogen-sensitive cancer cells. acs.orgnih.govresearchgate.net The inhibitory concentration (IC50) values for these compounds can range from the sub-nanomolar to the nanomolar scale. acs.orgnih.govresearchgate.net

Conversely, in other biological contexts, these same compounds can exhibit estrogen agonistic activity. For instance, some chromene-derived SERMs have shown beneficial effects on bone metabolism and plasma cholesterol, and have demonstrated positive effects in alleviating symptoms associated with postmenopause, such as hot flushes and vaginal dryness. nih.govnih.gov This dual activity profile is a hallmark of SERMs and underscores the therapeutic potential of the chromene class of compounds.

The specific estrogen receptor modulatory activity of this compound has not been extensively detailed in the reviewed literature. However, based on the activities of other chromene derivatives, it is conceivable that it could also interact with estrogen receptors and exhibit modulatory effects. The nature of this activity (agonist versus antagonist) would likely be dependent on the specific tissue and the presence of various co-regulatory proteins.

Compound Class Target Receptor Binding Affinity (nM) Cell Line Activity IC50 (nM)
Chromene DerivativesEstrogen Receptor1.6 - 200MCF-7, IshikawaAntagonist0.2 - 360

Advanced Applications of 7,8 Dimethoxy 4 Phenyl 2h Chromen 2 One and Its Analogs in Scientific Research

Fluorescent Probes and Chemosensors

The inherent fluorescence of the coumarin (B35378) core is significantly modulated by the substituents on the bicyclic ring system. Electron-donating groups, such as the methoxy (B1213986) or hydroxyl groups found in 7,8-dimethoxy-4-phenyl-2H-chromen-2-one and its analogs, are known to enhance fluorescence properties, making them highly suitable for sensing and imaging applications. sapub.org These molecules can be engineered to respond to specific environmental changes, such as variations in ion concentration or pH, by exhibiting detectable changes in their fluorescence characteristics.

The photophysical behavior of this compound and its analogs is defined by key parameters including absorption and emission maxima, Stokes shifts, and fluorescence quantum yields (ΦF). The electron-donating nature of substituents at the 7-position, such as amino or hydroxyl groups, generally leads to strong fluorescence and bathochromically shifted (red-shifted) emission spectra. researchgate.netacgpubs.org For instance, 7-substituted phenylcoumarin-3-carboxylates with N,N-diethyl amine groups exhibit fluorescence at longer wavelengths, ranging from 420-460 nm in chloroform (B151607) to 460-504 nm in acetonitrile. acgpubs.orgresearchgate.net

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be exceptionally high for certain analogs. Phenylcoumarin derivatives have been reported with quantum yields reaching as high as 0.80 or greater in ethanol, indicating highly efficient light emission upon excitation. acgpubs.org The Stokes shift, which is the difference between the maximum wavelengths of absorption and emission, is another critical parameter. Large Stokes shifts are advantageous in fluorescence microscopy as they facilitate the separation of the emission signal from the excitation light, improving the signal-to-noise ratio. Analogs such as 7-hydroxycoumarin inhibitors have demonstrated favorable Stokes shifts exceeding 100 nm. nih.gov

Coumarin Analog ClassSubstituent ExampleSolventEmission Max (λem)Quantum Yield (ΦF)Reference
7-Substituted Phenylcoumarin-3-carboxylates7-N,N-diethyl amineAcetonitrile460-504 nm- acgpubs.org
Cyanophenylbenzocoumarin-3-carboxylates-Ethanol~546 nmup to 0.80 acgpubs.org
4-Hydroxycoumarin DerivativesVarious electron-donating groupsEthanol420-460 nmHigh sapub.org
7-Hydroxycoumarin Inhibitors-PBS (pH 7.4)~460 nm0.25 - 0.32 nih.gov

Analogs of this compound are promising candidates for two-photon fluorescence (TPF) microscopy, an advanced imaging technique that provides deep tissue penetration and reduced phototoxicity. nih.gov TPF relies on the near-simultaneous absorption of two lower-energy photons to excite a fluorophore. The efficiency of this process is quantified by the two-photon absorption (2PA) cross-section, measured in Goeppert-Mayer (GM) units.

Coumarin derivatives have been specifically engineered to possess large 2PA cross-sections. For example, extending the π-conjugation of the coumarin scaffold, such as by incorporating a cinnamoyl moiety at the C-3 position, can increase the 2PA cross-section value from approximately 60 GM to over 1500 GM. researchgate.net Certain 3-hetarylcoumarin derivatives have shown maximum 2PA cross-sections of around 300 GM, a value considered suitable for two-photon-induced fluorescence microscopy imaging. nih.gov A coumarin-quinazolinone conjugate was reported to have a 2PA action cross-section of 299 GM, highlighting its utility in bioimaging. researchgate.net These findings underscore the potential of the 4-phenylcoumarin (B95950) scaffold in designing potent probes for TPF microscopy, enabling high-resolution imaging in complex biological systems. rsc.orgnih.gov

The 7,8-dihydroxy-4-phenylcoumarin analog serves as an ideal precursor for the synthesis of fluorescent ion sensors. By chemically linking the dihydroxy functionality to a macrocyclic polyether, a chromenone-crown ether hybrid is formed. balikesir.edu.tr Crown ethers are known for their ability to selectively bind specific cations based on the size of their cavity. nih.govjetir.org This binding event alters the electronic environment of the coumarin fluorophore, leading to a detectable change in its fluorescence properties.

When a target metal ion enters the crown ether cavity, interactions can disrupt intramolecular charge transfer (ICT) processes, resulting in either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching. koreascience.krresearchgate.net For instance, coumarin-derived crown ethers synthesized from 7,8-dihydroxycoumarins show altered fluorescence spectra in the presence of alkali and alkaline earth cations in acetonitrile. iku.edu.tr Studies on aza-crown ethers incorporating a dihydroxy coumarin sensor have demonstrated selective binding to potassium ions over other alkali metals, with the complex formation leading to significant changes in fluorescence intensity. nih.gov This principle allows for the design of highly selective and sensitive fluorescent sensors for detecting biologically and environmentally important metal ions. mdpi.comrsc.org

Hydroxycoumarin analogs, particularly those with hydroxyl groups capable of protonation and deprotonation, can function as effective pH-sensitive fluorescent probes. nih.gov The fluorescence emission of these compounds is often highly dependent on the pH of the surrounding medium. rsc.org For example, 7-hydroxyflavone, a structurally related compound, is fluorescent in its neutral, conjugate acid, and conjugate base forms, with the equilibrium between these states being pH-dependent. rsc.org

Dihydroxy-substituted coumarins, such as 5,7-dihydroxy-4-phenylcoumarin, exhibit significant fluorescence enhancement in acidic conditions. nih.gov This phenomenon is attributed to the deprotonation of the hydroxyl groups, which alters the electronic structure and radiative decay pathways of the molecule. The fluorescence color of some coumarin derivatives has been observed to change from blue in acidic solutions to yellow-green in alkaline conditions, with large spectral shifts of nearly 100 nm (e.g., from 441 nm to 538 nm). researchgate.net This ratiometric response makes these compounds valuable for mapping pH distributions in various systems, including biological cells. nih.gov

Chemical Scaffolding in Materials Science and Specialized Chemical Synthesis

Beyond its use in sensing, the rigid and photophysically active coumarin skeleton is a valuable platform for constructing larger, functional molecules and materials. Its synthetic accessibility allows for its incorporation into complex architectures, imparting unique optical and electronic properties to the final product.

The this compound structure can be functionalized with polymerizable groups, such as methacrylates, to create coumarin-containing monomers. These monomers can then be copolymerized with other molecules to synthesize functional polymers. researchgate.netresearchgate.net Such polymers have been developed for a variety of applications, including the creation of fluorescent coatings with antimicrobial properties. researchgate.net The incorporation of the coumarin moiety into the polymer backbone or as a side chain endows the material with inherent fluorescence, making it useful for optical applications. nih.gov Furthermore, the versatility of the coumarin scaffold has been utilized in the synthesis of dendrimers and other supramolecular structures intended for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), demonstrating its role as a key building block in the development of advanced organic materials. nih.gov

Development of Hybrid Molecules for Multi-Targeting Approaches

The strategy of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, has emerged as a powerful tool in modern drug discovery. nih.govnih.gov This approach aims to create a single molecular entity capable of interacting with multiple biological targets, which is particularly advantageous for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. mdpi.comnih.gov The coumarin nucleus, and specifically the 4-phenyl-2H-chromen-2-one scaffold, serves as a versatile and privileged framework in the design of such multi-target-directed ligands (MTDLs). nih.govnih.gov By combining the coumarin core with other bioactive moieties, researchers have developed novel hybrid molecules with enhanced therapeutic potential and the ability to modulate complementary disease pathways. nih.govmdpi.com

The rationale behind this approach is to improve the efficacy, selectivity, and pharmacokinetic profiles of drug candidates, and potentially overcome drug resistance. nih.govresearchgate.net Prominent examples include the synthesis of coumarin-triazole, coumarin-chalcone, and coumarin-curcumin hybrids, each designed to engage a specific set of biological targets. nih.govmdpi.com

Coumarin-Triazole Hybrids:

The conjugation of a coumarin scaffold with a triazole ring has yielded hybrid molecules with significant therapeutic potential, particularly in oncology. frontiersin.org Triazoles are known for their diverse biological activities, and their combination with coumarins can lead to synergistic effects. researchgate.net Research has demonstrated that these hybrids can act on multiple cellular pathways involved in cancer progression. For instance, certain coumarin-1,2,3-triazole-glycoside hybrids have been shown to induce the mitochondria-apoptotic pathway in cancer cells. These molecules can upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, leading to programmed cell death. nih.gov Furthermore, they have demonstrated inhibitory activity against multiple kinases, including EGFR, VEGFR-2, and CDK-2/cyclin A2, which are crucial for cancer cell proliferation and survival. nih.gov

Table 1: Research Findings on Coumarin-Triazole Hybrid Molecules

Hybrid Class Base Scaffold Target Disease/Application Multi-Target Mechanism of Action
Coumarin-1,2,3-triazole-glycoside Coumarin Cancer Induces mitochondria-apoptotic pathway; Upregulates Bax, downregulates Bcl-2; Inhibits EGFR, VEGFR-2, and CDK-2/cyclin A2 kinases. nih.gov
Coumarin-tagged β-lactam triazole Coumarin Cancer (MCF-7 cell line) Cytotoxic activity. frontiersin.org

Coumarin-Chalcone Hybrids:

Chalcones, characterized by an α,β-unsaturated ketone system, represent another class of pharmacophores widely used in hybridization strategies with coumarins. mdpi.comdoi.org The resulting coumarin-chalcone hybrids have been investigated for a range of bioactivities, including neuroprotective, antimicrobial, and anticancer effects. mdpi.comnih.govtandfonline.com In the context of neurodegenerative diseases, these hybrids have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of Parkinson's disease. mdpi.com The multi-target potential of these molecules also extends to their ability to counteract oxidative stress and neuroinflammation, which are common factors in the progression of many neurodegenerative disorders. mdpi.com

Table 2: Research Findings on Coumarin-Chalcone Hybrid Molecules

Hybrid Class Base Scaffold Target Disease/Application Multi-Target Mechanism of Action
Chalcocoumarins (3-cinnamoyl-2H-chromen-2-ones) Coumarin Neurodegenerative Diseases (e.g., Parkinson's) Selective inhibition of monoamine oxidase B (MAO-B). mdpi.com
Neo-tanshinlactone–chalcone Benzocoumarin Breast Cancer Strong binding affinity with tumor necrosis factor α (TNF-α); Upregulates aromatase. nih.gov

Other Hybrids for Neurodegenerative Diseases:

The application of coumarin-based hybrids is particularly promising for neurodegenerative diseases like Alzheimer's disease, which are characterized by a complex pathology involving multiple factors such as cholinergic deficiency, amyloid-beta (Aβ) aggregation, and oxidative stress. mdpi.comnih.gov Researchers have designed curcumin-coumarin hybrids that act as moderate inhibitors of both human monoamine oxidase (hMAO) isoforms and cholinesterases (AChE and BuChE). mdpi.comnih.gov These molecules also exhibit free-radical scavenging properties, addressing the oxidative stress component of neurodegeneration. nih.gov This multi-target profile allows a single compound to address several pathological pathways simultaneously, offering a more holistic therapeutic strategy. mdpi.comnih.gov

Table 3: Research Findings on Coumarin Hybrids for Neurodegeneration

Hybrid Class Base Scaffold Target Disease/Application Multi-Target Mechanism of Action
Curcumin-coumarin Coumarin Neurodegenerative Diseases Inhibition of hMAO-A, hMAO-B, AChE, and BuChE; Scavenges free radicals. mdpi.comnih.gov
Coumarin-O-phenylpiperazine Coumarin Alzheimer's Disease Dual inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidases (MAO-A & MAO-B). nih.gov

Future Directions and Emerging Research Opportunities for 7,8 Dimethoxy 4 Phenyl 2h Chromen 2 One Research

Design and Synthesis of Novel Analogs with Tailored Specificity for Molecular Targets

The core scaffold of 7,8-dimethoxy-4-phenyl-2H-chromen-2-one presents a versatile platform for the design and synthesis of novel analogs with finely tuned specificity for various molecular targets. The synthetic accessibility of the coumarin (B35378) framework allows for systematic modifications to explore structure-activity relationships. For instance, new series of 2-phenyl-4H-chromen-4-one derivatives can be synthesized to target specific biological pathways, such as inflammation. researchgate.netnih.govresearchgate.net

One promising approach involves the introduction of diverse bioactive chemical fragments to the main structure. For example, the synthesis of 7-benzyloxycoumarin-based compounds has yielded derivatives with significant acetylcholinesterase (AChE) inhibitory activity, suggesting a potential therapeutic avenue for Alzheimer's disease. nih.gov Similarly, linking 7-hydroxy-4-phenylchromen-2-one with triazole moieties through click chemistry has produced analogs with potent cytotoxic effects against various human cancer cell lines. nih.gov

Future synthetic strategies will likely focus on creating libraries of derivatives with modifications at various positions of the chromen-2-one ring and the 4-phenyl substituent. These modifications could include the introduction of different functional groups, heterocyclic rings, and side chains to optimize interactions with specific biological targets. The goal is to develop analogs with improved potency and selectivity, thereby minimizing off-target effects.

Integration of Advanced Computational Methods for De Novo Design and Predictive Modeling

The integration of advanced computational methods is set to revolutionize the de novo design and predictive modeling of this compound analogs. These in silico approaches can significantly accelerate the drug discovery process by identifying promising candidates and predicting their biological activities before their actual synthesis. mdpi.comnih.gov

Machine learning and deep learning models can be trained on existing data to generate novel molecular structures with desired properties, such as enhanced bioactivity and synthetic accessibility. mdpi.comnih.gov For example, generative models combined with molecular modeling tools can be employed for the de novo design of small molecule compounds that can inhibit specific enzymes. nih.gov This approach has been successfully used to identify potential inhibitors of the SARS-CoV-2 main protease. mdpi.comnih.gov

Furthermore, computational tools like molecular docking can be used to study the interactions between newly designed compounds and their biological targets at the molecular level. nih.govmdpi.com This allows for the rational design of molecules with improved binding affinities and specificities. Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can also be employed to assess the drug-likeness of the designed compounds early in the discovery pipeline. nih.gov

Computational MethodApplication in Drug Design
De Novo DesignGeneration of novel molecular structures with desired properties. mdpi.comnih.govdundee.ac.uk
Molecular DockingPrediction of the binding orientation of a small molecule to its protein target. nih.govmdpi.com
QSAR/QSPRPrediction of biological activity and physicochemical properties. mdpi.com
Predictive ModelingAssessment of ADMET properties. nih.gov

Exploration of New Molecular and Cellular Pathways Beyond Current Understanding

While some biological activities of 4-phenylcoumarin (B95950) derivatives have been identified, there is a vast, unexplored landscape of molecular and cellular pathways that could be modulated by this compound and its analogs. Future research should aim to move beyond the currently understood mechanisms to uncover novel therapeutic applications.

For instance, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to exert anti-inflammatory effects by inhibiting the TLR4/MAPK signaling pathway. researchgate.netnih.gov This finding opens the door to investigating the role of these compounds in other inflammatory and autoimmune diseases. Further studies could explore their effects on other key signaling pathways involved in cellular processes such as apoptosis, cell cycle regulation, and oxidative stress. nih.gov

The discovery of unexpected biological activities is a common occurrence in drug discovery. Therefore, unbiased screening of this compound derivatives against a wide range of biological targets and cellular models could reveal novel mechanisms of action and therapeutic opportunities.

Development of High-Throughput Screening Assays for New Activities

To efficiently explore the vast chemical space of this compound analogs and identify new biological activities, the development of robust high-throughput screening (HTS) assays is essential. HTS allows for the rapid screening of large compound libraries against specific biological targets or cellular phenotypes. nih.govnih.gov

The development of HTS assays amenable to the study of various biological processes is crucial. nih.gov For example, assays can be designed to identify compounds that inhibit specific enzymes, modulate receptor activity, or interfere with protein-protein interactions. Cell-based assays can also be developed to screen for compounds that affect cellular processes like proliferation, differentiation, or apoptosis. nih.gov

A key challenge in HTS is the prevalence of non-specific or "promiscuous" inhibitors. nih.gov Therefore, it is important to incorporate secondary assays and counter-screens to eliminate false positives and confirm the specific activity of the identified hits. The development of novel and innovative HTS technologies will be critical for accelerating the discovery of new therapeutic agents based on the this compound scaffold.

Investigation into the Role of the this compound Moiety in Complex Biological Systems and Networks

Understanding the role of the this compound moiety in the context of complex biological systems and networks is a crucial future direction. This involves moving beyond the study of single molecular targets to a more holistic understanding of how these compounds affect cellular and organismal physiology.

Systems biology approaches, which integrate data from genomics, proteomics, and metabolomics, can be used to elucidate the complex biological networks that are perturbed by these compounds. By analyzing the global changes in gene expression, protein levels, and metabolite concentrations, researchers can gain insights into the broader biological effects of the this compound scaffold.

This systemic approach can help to identify novel drug targets, understand the mechanisms of action of these compounds, and predict potential on- and off-target effects. Ultimately, a deeper understanding of the role of this chemical moiety in complex biological systems will be essential for the development of safe and effective therapies.

Q & A

Q. What are the optimized synthetic routes for 7,8-dimethoxy-4-phenyl-2H-chromen-2-one, and how do reaction conditions influence yield?

The synthesis typically involves condensation of substituted phenols with β-ketoesters under acidic conditions. For example, a modified Kostanecki reaction using iodine or BF₃·Et₂O as a catalyst can yield chromenone derivatives . Key variables include:

  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may increase side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
  • Catalyst choice : Lewis acids like ZnCl₂ improve regioselectivity for methoxy-substituted derivatives .
    Reported yields range from 45% to 72%, with impurities often arising from incomplete demethylation or isomerization .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • X-ray crystallography : Provides unambiguous confirmation of the chromenone core and substituent positions (e.g., methoxy groups at C7/C8 and phenyl at C4) .
  • NMR :
    • ¹H NMR : Methoxy protons appear as singlets at δ 3.8–4.0 ppm, while the C4-phenyl group shows aromatic protons at δ 7.2–7.6 ppm .
    • ¹³C NMR : Carbonyl (C=O) resonates at δ 160–165 ppm, with chromenone ring carbons between δ 100–150 ppm .
  • HRMS : Molecular ion peaks at m/z 310.12 (C₁₈H₁₆O₄⁺) confirm the molecular formula .

Q. How can researchers assess the purity of this compound?

  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5 over 20 min). Retention time ~12.3 min; purity >98% is achievable with recrystallization from ethanol .
  • TLC : Ethyl acetate/hexane (3:7) on silica gel; Rf ≈ 0.45 under UV 254 nm .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., anticancer vs. antibacterial) be resolved for this compound?

Discrepancies often arise from:

  • Assay conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative) .
  • Concentration thresholds : Anticancer activity (IC₅₀ ~10–20 µM) may require higher doses than antibacterial effects (MIC ~5–10 µg/mL) .
  • Metabolite interference : Phase I metabolites (e.g., demethylated derivatives) may exhibit off-target effects .
    Methodological recommendation : Perform parallel assays under standardized conditions and validate via LC-MS/MS to track metabolic stability .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • LogP: ~3.2 (moderate lipophilicity).
    • CYP450 inhibition: High affinity for CYP3A4 (risk of drug-drug interactions) .
  • Molecular docking : AutoDock Vina identifies binding to tubulin (anticancer) or DNA gyrase (antibacterial) with binding energies ≤−8.5 kcal/mol .
  • Toxicity alerts : Structural alerts for hepatotoxicity (methoxy groups) require in vitro hepatocyte assays .

Q. How can researchers address challenges in regioselective functionalization of the chromenone core?

  • Electrophilic substitution : Nitration at C6 occurs preferentially under HNO₃/H₂SO₄ at 0°C, but competing C5 sulfonation requires kinetic control .
  • Protecting groups : Acetylation of the C7/C8 methoxy groups prevents unwanted side reactions during C3 bromination .
  • Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables C4-phenyl modification but requires anhydrous conditions to avoid hydrolysis .

Data Contradiction Analysis

Q. Why do X-ray crystallography and NMR data sometimes conflict regarding substituent orientations?

  • Dynamic disorder : In crystal structures, methoxy groups may exhibit rotational freedom, leading to averaged positions in NMR .
  • Solvent effects : Polar solvents (DMSO-d₆) stabilize specific conformers, whereas crystal packing forces favor others .
    Resolution : Compare solid-state (X-ray) and solution-state (NOESY) data to identify dominant conformers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.